Bacillibactin

Description

Corynebactin has been reported in Bacillus subtilis, Corynebacterium glutamicum, and other organisms with data available.

a triscatechol derivative of a cyclic triserine lactone; siderophore synthesized by Corynebacterium diphtheriae

a 2,3-dihydroxybenzoate-glycine-threonine triester; structure in first source

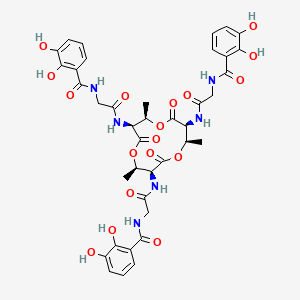

Structure

2D Structure

Properties

CAS No. |

95536-04-2 |

|---|---|

Molecular Formula |

C39H42N6O18 |

Molecular Weight |

882.8 g/mol |

IUPAC Name |

N-[2-[[(2R,3S,6R,7S,10R,11S)-7,11-bis[[2-[(2,3-dihydroxybenzoyl)amino]acetyl]amino]-2,6,10-trimethyl-4,8,12-trioxo-1,5,9-trioxacyclododec-3-yl]amino]-2-oxoethyl]-2,3-dihydroxybenzamide |

InChI |

InChI=1S/C39H42N6O18/c1-16-28(43-25(49)13-40-34(55)19-7-4-10-22(46)31(19)52)37(58)62-18(3)30(45-27(51)15-42-36(57)21-9-6-12-24(48)33(21)54)39(60)63-17(2)29(38(59)61-16)44-26(50)14-41-35(56)20-8-5-11-23(47)32(20)53/h4-12,16-18,28-30,46-48,52-54H,13-15H2,1-3H3,(H,40,55)(H,41,56)(H,42,57)(H,43,49)(H,44,50)(H,45,51)/t16-,17-,18-,28+,29+,30+/m1/s1 |

InChI Key |

RCQTVEFBFUNTGM-BDVHUIKKSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)CNC(=O)C2=C(C(=CC=C2)O)O)C)NC(=O)CNC(=O)C3=C(C(=CC=C3)O)O)C)NC(=O)CNC(=O)C4=C(C(=CC=C4)O)O |

Canonical SMILES |

CC1C(C(=O)OC(C(C(=O)OC(C(C(=O)O1)NC(=O)CNC(=O)C2=C(C(=CC=C2)O)O)C)NC(=O)CNC(=O)C3=C(C(=CC=C3)O)O)C)NC(=O)CNC(=O)C4=C(C(=CC=C4)O)O |

Other CAS No. |

95536-41-7 |

Synonyms |

corynebactin |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Bacillibactin: A Technical Guide to its Discovery, Isolation, and Characterization from Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillibactin, a catechol-based siderophore produced by Bacillus subtilis, plays a pivotal role in iron acquisition, a critical process for bacterial survival and pathogenesis. Its remarkable affinity for ferric iron (Fe³⁺) and its complex molecular architecture have made it a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the discovery, biosynthesis, regulation, and detailed methodologies for the isolation and characterization of this compound, tailored for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Discovery and Structure

This compound was identified as a potent siderophore from Bacillus subtilis, structurally analogous to enterobactin produced by Gram-negative bacteria.[1] Unlike enterobactin, this compound features a glycine spacer between the 2,3-dihydroxybenzoyl (DHB) catechol moieties and the cyclic trilactone core derived from threonine.[1] This structural nuance has significant implications for its iron-chelating properties and biological activity. The biosynthesis of this compound was first elucidated by May et al., laying the groundwork for subsequent research into its complex production machinery.[1][2]

Biosynthesis and Regulation

The biosynthesis of this compound is a fascinating example of non-ribosomal peptide synthesis (NRPS). The entire enzymatic machinery is encoded by the dhb operon, which comprises the genes dhbA, dhbC, dhbE, dhbB, and dhbF. This stands in contrast to enterobactin synthesis, where the responsible genes are dispersed throughout the genome.

The biosynthetic pathway commences with chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions catalyzed by DhbA, DhbC, and DhbB convert chorismate into 2,3-dihydroxybenzoate (DHB). The NRPS machinery, consisting of DhbE, DhbB, and DhbF, then sequentially adenylates and condenses DHB, glycine, and threonine to form a linear precursor. Finally, the molecule is cyclized to yield the mature this compound.

Regulation of this compound production is tightly controlled by the availability of iron. The master regulator of this process is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to a specific operator sequence in the promoter region of the dhb operon, acting as a repressor and shutting down this compound synthesis. Conversely, under iron-limiting conditions, Fur dissociates from the DNA, leading to the derepression of the dhb operon and subsequent production of this compound.

Experimental Protocols

Culture Conditions for this compound Production

To induce this compound production, Bacillus subtilis should be cultured under iron-limiting conditions.

-

Media Preparation: Prepare a suitable iron-deficient medium, such as a modified succinate medium. A typical composition per liter is:

-

6 g K₂HPO₄

-

3 g KH₂PO₄

-

1 g (NH₄)₂SO₄

-

0.2 g MgSO₄·7H₂O

-

4 g Succinic acid

-

Adjust pH to 7.0. To ensure iron limitation, use high-purity water and acid-washed glassware. Avoid adding iron salts.

-

-

Inoculation and Incubation: Inoculate the iron-deficient medium with an overnight culture of Bacillus subtilis. Incubate the culture at 37°C with vigorous shaking (e.g., 200 rpm) for 24-48 hours.

Isolation and Purification of this compound

The following protocol outlines a common procedure for the extraction and purification of this compound from culture supernatants.

-

Harvesting Supernatant: Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells. Carefully decant and collect the supernatant.

-

Acidification and Extraction:

-

Acidify the supernatant to a pH of 2.0 using concentrated HCl.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the phases to separate.

-

Collect the organic (ethyl acetate) phase. Repeat the extraction process two to three times to maximize the yield.

-

Pool the ethyl acetate fractions.

-

-

Concentration: Concentrate the pooled ethyl acetate extract to dryness using a rotary vacuum evaporator.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Resuspend the dried extract in a small volume of methanol.

-

Purify the this compound using a C18 reverse-phase HPLC column.

-

A typical elution gradient is as follows:

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes.

-

-

Monitor the elution profile at 315 nm. This compound typically elutes as a distinct peak.

-

Collect the fraction corresponding to the this compound peak and concentrate it to dryness.

-

Characterization of this compound

Spectroscopic Analysis

Confirmation of the identity and purity of the isolated this compound is achieved through spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure of this compound.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Production and Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Reported Yield | Up to 296 mg/L | |

| Molecular Formula | C₃₉H₄₅N₆O₁₅ | |

| Molecular Weight | 882.8 g/mol | |

| [M+H]⁺ (m/z) | 883.2 | |

| UV Absorption Max (λmax) | ~315 nm |

Table 2: Antimicrobial Activity of this compound

| Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Mycobacterium smegmatis | 22.15 µM |

Conclusion

This technical guide provides a comprehensive resource for the discovery, isolation, and characterization of this compound from Bacillus subtilis. The detailed protocols and compiled data serve as a valuable starting point for researchers interested in exploring the multifaceted roles of this intriguing siderophore. Further investigation into the biological activities and potential applications of this compound and its derivatives holds significant promise for the development of novel therapeutic agents and biotechnological tools.

References

A Technical Guide to the Initial Chemical Characterization of Bacillibactin

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational chemical characterization of Bacillibactin, a catecholate siderophore produced by Bacillus species. It covers the elucidation of its chemical structure, key physicochemical properties, biosynthetic pathways, and the detailed experimental protocols employed for its isolation and analysis.

Chemical Structure and Physicochemical Properties

This compound is a cyclic trimer composed of three L-threonine residues forming a central lactone ring. Each threonine residue is N-acylated with a 2,3-dihydroxybenzoyl-glycine (DHB-Gly) unit.[1][2] This trilactone structure, built upon a threonine scaffold, is a hallmark of its high affinity for ferric iron (Fe³⁺).[3][4]

Core Structure of this compound

The fundamental structure of this compound is visualized below.

Physicochemical Data

The primary physicochemical properties of this compound are summarized below. Mass spectrometry provides the molecular formula, while NMR spectroscopy reveals the chemical environment of individual atoms.

| Property | Value | Source |

| Molecular Formula | C₃₉H₄₂N₆O₁₈ | [1] |

| Molar Mass | 882.789 g/mol | |

| High-Resolution MS (HRESIMS) | [M-H]⁻ at m/z 881.2488 (Calculated for C₃₉H₄₁N₆O₁₈) | (Analog data) |

| Type | Catecholate Siderophore |

Spectroscopic Data (NMR)

NMR spectroscopy is critical for the structural elucidation of this compound. The following table presents characteristic chemical shifts observed in ¹H and ¹³C NMR spectra, typically recorded in solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Threonine - α-CH | ~4.59 (br s) | ~56.6 |

| Threonine - β-CH | ~5.31 (d) | ~70.8 |

| Threonine - γ-CH₃ | ~1.04 (d) | ~16.5 |

| Glycine - α-CH₂ | ~3.9-4.4 (m) | ~43.0 |

| DHB - Aromatic CH | ~6.0-8.0 | ~115-120 |

| Amide NH | ~7.8-8.4 (d) | - |

| Ester/Amide Carbonyls | - | ~167-173 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Biosynthesis and Regulation Pathway

This compound is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway encoded by the dhb (dihydroxybenzoate) operon. Its production is tightly regulated by iron availability through the Ferric Uptake Regulator (Fur) protein.

The biosynthetic process begins with the conversion of chorismate to 2,3-dihydroxybenzoate (DHB). The NRPS machinery, comprising enzymes DhbE, DhbB, and DhbF, then sequentially activates and condenses DHB, glycine, and L-threonine. This process is repeated three times, followed by a final thioesterase-mediated cyclization to release the mature this compound molecule.

Experimental Protocols

The characterization of this compound relies on a systematic workflow encompassing production, purification, and structural analysis.

References

Bacillibactin Biosynthesis and Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacillibactin is a catecholate siderophore produced by Bacillus subtilis and related species to scavenge ferric iron (Fe³⁺) from the environment. Its high affinity for iron makes its biosynthetic and regulatory pathways a subject of significant interest for understanding bacterial iron homeostasis and for potential therapeutic applications, including the development of novel antibiotics. This guide provides a detailed overview of the this compound biosynthesis pathway, its intricate genetic regulation by the Ferric Uptake Regulator (Fur), quantitative insights into gene expression, and detailed experimental protocols for its study.

The this compound Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic process that begins with the central metabolic precursor, chorismate. The pathway is encoded by the dhb (dihydroxybenzoate) operon, which includes five key genes: dhbA, dhbC, dhbE, dhbB, and dhbF.

The process can be divided into two major stages:

-

Synthesis of 2,3-dihydroxybenzoate (DHB): The enzymes DhbA, DhbB, and DhbC work sequentially to convert chorismate into the catecholate precursor, 2,3-dihydroxybenzoate (DHB).[1][2]

-

Non-Ribosomal Peptide Synthesis (NRPS): The core of this compound is assembled by a multi-enzyme non-ribosomal peptide synthetase (NRPS) complex.[3][4][5]

-

DhbE: An adenylation domain that activates DHB.

-

DhbB: A bifunctional protein that acts as an isochorismate lyase and contains an aryl carrier protein (ArCP) domain, which tethers the activated DHB.

-

DhbF: A large, dimodular NRPS that sequentially adenylates, tethers, and condenses the amino acids L-Threonine and Glycine with the DHB precursor.

-

This process is repeated to form a DHB-Gly-Thr monomer. Three of these units are then cyclized via an intermolecular ester linkage to form the final, mature this compound molecule, a cyclic trimeric ester of 2,3-dihydroxybenzoate-glycine-threonine.

References

- 1. Global Gene Expression Profiles of Bacillus subtilis Grown under Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-Salinity-Induced Iron Limitation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Genomics and Proteomics Analysis Reveals the Multiple Response Strategies of Endophytic Bacillus sp. WR13 to Iron Limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dhb operon of Bacillus subtilis encodes the biosynthetic template for the catecholic siderophore 2,3-dihydroxybenzoate-glycine-threonine trimeric ester this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Iron Scavengers: A Technical Guide to Natural Variants and Analogues of Bacillibactin in Bacillus Species

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Siderophore Bacillibactin and its Derivatives

This in-depth technical guide provides a thorough examination of this compound, a key siderophore produced by various Bacillus species, and its natural variants and analogues. This document serves as a critical resource for researchers in microbiology, natural product chemistry, and drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Introduction: The Central Role of this compound in Bacillus Iron Homeostasis

Iron is an essential nutrient for most living organisms, playing a critical role in numerous cellular processes. However, its bioavailability in the environment is often limited. To overcome this challenge, many bacteria synthesize and secrete high-affinity iron-chelating molecules known as siderophores. In the genus Bacillus, a prominent catecholate-based siderophore is this compound.[1] Synthesized by non-ribosomal peptide synthetases (NRPS), this compound efficiently scavenges ferric iron (Fe³⁺) from the environment, facilitating its transport into the bacterial cell.[1] The core structure of this compound consists of three 2,3-dihydroxybenzoate (DHB) groups linked to a cyclic tri-ester core of three threonine residues via glycine spacers.[1] Understanding the diversity of this compound and its analogues across different Bacillus species is crucial for elucidating their ecological roles, pathogenic mechanisms, and potential therapeutic applications.

Natural Variants and Analogues of this compound

Several natural variants and analogues of this compound have been identified in different Bacillus species, showcasing structural diversity that may reflect adaptations to specific environmental niches. These variations often involve modifications to the catecholate moieties or the peptide backbone.

Data Presentation: Known this compound Variants and Analogues

| Variant/Analogue Name | Producing Organism(s) | Structural Characteristics | Reference(s) |

| This compound | Bacillus subtilis, Bacillus anthracis, Bacillus amyloliquefaciens, Bacillus velezensis | Core structure with three 2,3-dihydroxybenzoyl-glycyl-threonine units cyclized into a tri-lactone ring. | [1][2] |

| This compound Analogue 1 | Marine Bacillus sp. PKU-MA00093 | One of the 2,3-dihydroxybenzoyl groups is replaced by a benzoyl group. | |

| This compound Analogue 2 | Marine Bacillus sp. PKU-MA00093 | One of the 2,3-dihydroxybenzoyl groups is replaced by a saturated fatty acyl group. | |

| This compound C Analogs | Bacillus amyloliquefaciens MTCC 12,713 | Homologous siderophore types of this compound C. | |

| This compound E | Marine sponge-associated Bacillus sp. | Contains a nicotinic acid moiety in place of one of the DHB groups. | |

| This compound F | Marine sponge-associated Bacillus sp. | Contains a benzoic acid moiety in place of one of the DHB groups. |

Quantitative Data on this compound Production

The production of this compound is tightly regulated by iron availability and can also be influenced by other environmental factors such as oxygen levels.

| Organism | Condition | Production Level | Reference |

| Bacillus anthracis Sterne 34F2 | Iron-depleted medium | 132.43 µg/mL (Petrobactin), this compound also produced | |

| Bacillus anthracis Sterne 34F2 | Iron-depleted medium, low aeration | Increased this compound levels compared to high aeration | |

| Bacillus subtilis LSBS2 | Succinic acid medium | 296 mg/L | |

| Bacillus amyloliquefaciens MBI600 | Iron-depleted medium (0 µM Fe³⁺) | Production confirmed by HPLC |

Signaling and Regulatory Pathways

The biosynthesis and transport of this compound are primarily regulated by the ferric uptake regulator (Fur) protein in response to intracellular iron concentrations. However, recent evidence suggests that this compound's role extends beyond simple iron acquisition, influencing key cellular processes like sporulation and biofilm formation.

This compound Biosynthesis and Iron-Dependent Regulation

The synthesis of this compound is orchestrated by the enzymes encoded by the dhb (dihydroxybenzoate) operon (dhbACEBF). This operon is under the negative control of the Fur protein. In iron-replete conditions, Fe²⁺ acts as a cofactor for Fur, enabling it to bind to the "Fur box" in the promoter region of the dhb operon, thereby repressing its transcription. Under iron-limiting conditions, Fur is unable to bind DNA, leading to the derepression of the dhb operon and subsequent this compound synthesis.

Influence of this compound on Sporulation

In Bacillus subtilis, both self-produced this compound and exogenous siderophores can act as intercellular signals that promote sporulation. The uptake of the ferri-bacillibactin complex is followed by the intracellular release of iron, which is thought to be a key trigger in this signaling cascade. The esterase BesA is required for iron release from this compound and is essential for this sporulation-promoting effect. This suggests a model where the successful acquisition of iron, mediated by this compound, signals a favorable environment for the energetically demanding process of sporulation.

Role in Biofilm Formation

The production of this compound has also been linked to biofilm formation in B. subtilis. Deletion of the this compound biosynthesis genes has been shown to affect complex colony development. Both siderophore production and biofilm formation are essential for iron homeostasis and growth in static cultures. The biofilm matrix can accumulate iron, and siderophores may act as a shuttle to bring iron from the environment to the biofilm.

Experimental Protocols

Detection and Quantification of this compound

1. Chrome Azurol S (CAS) Assay (Qualitative and Quantitative)

-

Principle: A colorimetric assay where the strong iron chelator this compound removes iron from the blue-colored CAS-iron complex, resulting in a color change to orange/yellow.

-

Protocol:

-

Prepare CAS agar plates by incorporating the CAS assay solution into the growth medium.

-

Spot-inoculate the Bacillus strain onto the CAS agar plate.

-

Incubate at the optimal growth temperature for 24-48 hours.

-

Observe for the formation of a yellow-orange halo around the colony, indicating siderophore production.

-

For quantification, grow the strain in a liquid medium (e.g., succinate medium) for 48 hours.

-

Centrifuge the culture to obtain the cell-free supernatant.

-

Mix the supernatant with the CAS assay solution and measure the absorbance at 630 nm. The decrease in absorbance is proportional to the amount of siderophore produced.

-

2. High-Performance Liquid Chromatography (HPLC)

-

Principle: Separation of this compound from other components in the culture supernatant based on its physicochemical properties, typically using a reverse-phase column.

-

Protocol:

-

Sample Preparation:

-

Centrifuge the bacterial culture to obtain the cell-free supernatant.

-

Acidify the supernatant to pH 2.0 with HCl.

-

Extract the this compound with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness and resuspend the residue in methanol.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).

-

Mobile Phase: A gradient of methanol and water (e.g., 80:20 v/v) or acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at 315 nm.

-

The retention time of the this compound peak can be compared to a purified standard for identification and quantification.

-

-

Structural Elucidation

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: Coupling the separation power of HPLC with the mass analysis capabilities of a mass spectrometer to determine the molecular weight and fragmentation pattern of this compound and its analogues.

-

Protocol:

-

Perform HPLC separation as described above.

-

The eluent from the HPLC is directly introduced into the mass spectrometer.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode.

-

Analysis: Full scan mode to determine the molecular weight of the parent ion (for this compound, [M+H]⁺ ≈ 883.8 m/z).

-

Tandem MS (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.

-

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: Provides detailed information about the atomic structure and connectivity of the molecule in solution.

-

Protocol:

-

Sample Preparation:

-

Purify a sufficient quantity of the this compound analogue (typically >1 mg) using preparative HPLC.

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄).

-

-

NMR Experiments:

-

1D NMR: ¹H and ¹³C spectra to identify the types of protons and carbons present.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within an amino acid residue).

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for determining the connectivity between amino acid residues and the DHB moieties.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D conformation of the molecule.

-

-

-

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of this compound and its known analogues within the Bacillus genus. The presented data highlights the structural diversity of these iron-chelating molecules and their multifaceted roles in bacterial physiology, extending beyond iron acquisition to cellular differentiation processes like sporulation and biofilm formation. The detailed experimental protocols offer a practical toolkit for researchers to detect, quantify, and structurally elucidate these important natural products.

Future research should focus on a more comprehensive screening of diverse Bacillus species from various ecological niches to uncover novel this compound analogues with unique structures and biological activities. Quantitative studies on the production of these variants under different environmental conditions will provide deeper insights into their ecological significance. Furthermore, elucidating the detailed molecular mechanisms by which this compound and its analogues influence signaling pathways will be critical for understanding their full impact on bacterial behavior and for harnessing their potential in biotechnological and therapeutic applications, such as the development of novel antimicrobial agents or biocontrol strategies.

References

Bacillibactin: A Technical Guide to its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of research into Bacillibactin, a catecholate siderophore produced by various Bacillus species. Traditionally recognized for its role in iron acquisition, recent studies have unveiled its direct antimicrobial properties, positioning it as a promising candidate for novel antibiotic development. This document provides a consolidated overview of its antimicrobial efficacy, detailed experimental protocols for its assessment, and visualizations of its biosynthetic and proposed antimicrobial action pathways.

Quantitative Antimicrobial Activity of this compound

The antimicrobial potency of this compound and its derivatives has been quantified against a range of pathogenic microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in preliminary studies. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Strain | This compound Analog | MIC (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-resistant) | MRSA | This compound Analogs | 1.56 - 6.25 | [1] |

| Enterococcus faecalis (Vancomycin-resistant) | VRE | This compound Analogs | 1.56 - 6.25 | [1] |

| Pseudomonas aeruginosa | - | This compound Analogs | 1.56 - 6.25 | [1] |

| Klebsiella pneumoniae | - | This compound Analogs | 1.56 - 6.25 | [1] |

| Mycobacterium smegmatis | MTCC6 | Tribenglthin A | 38.66 µM | [2] |

| Mycobacterium smegmatis | MTCC6 | This compound | 22.15 µM |

Note: MIC values can vary based on the specific analog of this compound tested and the experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's antimicrobial properties.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Purified this compound

-

Test microorganism

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate culture (18-24 hours), select several isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO, sterile water).

-

Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Optionally, the optical density (OD) of each well can be measured using a microplate reader to quantify bacterial growth.

-

Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

Purified this compound

-

Test microorganism

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks (6 mm diameter)

-

Sterile swabs

-

Incubator

-

Calipers or ruler

Procedure:

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

-

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.

-

Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for a few minutes.

-

-

Application of this compound Disks:

-

Impregnate sterile filter paper disks with a known concentration of purified this compound.

-

Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Include a control disk impregnated with the solvent used to dissolve this compound.

-

-

Incubation and Measurement:

-

Invert the plates and incubate at the optimal temperature for the test microorganism for 18-24 hours.

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Visualizing Key Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and a logical workflow of its proposed antimicrobial action.

This compound Biosynthetic Pathway

Caption: Biosynthesis of this compound from chorismate.

Proposed Antimicrobial Action Workflow

Caption: Logical workflow of this compound's antimicrobial action.

Mechanism of Action

While traditionally viewed as a siderophore that competitively binds iron to inhibit microbial growth, recent evidence strongly suggests a direct antibiotic activity for this compound. This direct antibiosis is not dependent on iron scavenging, as antimicrobial effects have been observed in iron-replete conditions. The precise molecular targets and signaling pathways involved in this direct action are still under investigation. However, in silico studies suggest that this compound may directly inhibit essential bacterial enzymes, such as glutamine synthetase and dihydrofolate reductase, thereby disrupting critical cellular processes.

Conclusion and Future Directions

The preliminary studies on this compound's antimicrobial properties are highly encouraging. Its broad-spectrum activity against drug-resistant pathogens highlights its potential as a lead compound for the development of new anti-infective agents. Future research should focus on elucidating the specific molecular mechanisms of its direct antibiotic action, optimizing its structure for enhanced efficacy and reduced toxicity, and exploring its in vivo performance in preclinical models. The detailed protocols and consolidated data presented in this guide aim to facilitate further investigation into this promising natural product.

References

The Architecture of Iron Sequestration: A Technical Guide to the Structural Elucidation of the Bacillibactin-Iron Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural elucidation of the ferric-bacillibactin complex, a critical component of iron acquisition in various Bacillus species, including the pathogenic Bacillus anthracis. Understanding the precise three-dimensional structure of this complex is paramount for the development of novel antimicrobial agents that can interfere with this essential nutrient uptake pathway. This document details the key experimental methodologies, presents quantitative structural data, and visualizes the associated biological pathways and experimental workflows.

Introduction to Bacillibactin and its Iron Complex

This compound is a cyclic triscatecholate siderophore produced by Bacillus species to scavenge ferric iron (Fe³⁺) from the environment.[1] Structurally, it is a cyclic trimer of 2,3-dihydroxybenzoyl-glycyl-L-threonine.[2] The three catecholate groups provide a hexadentate coordination environment for the hard Lewis acid Fe³⁺, forming a highly stable octahedral complex.[1] This high stability is reflected in its formation constant, which is on the order of 10⁴⁷.⁶.[3] A key distinguishing feature of the ferric-bacillibactin complex, when compared to the well-studied enterobactin, is the Λ (lambda) chirality at the iron center.[1] This stereochemistry plays a crucial role in its recognition by the bacterial transport machinery.

Structural Data of the Ferric-Bacillibactin Complex

The definitive structure of the ferric-bacillibactin complex has been determined by X-ray crystallography of the complex bound to its periplasmic binding protein, FeuA (PDB ID: 2WHY). The structure was resolved to a resolution of 1.70 Å.

Crystallographic Data

The table below summarizes the key crystallographic data for the FeuA-ferric-bacillibactin complex.

| Parameter | Value | Reference |

| PDB ID | 2WHY | |

| Resolution | 1.70 Å | |

| Space Group | P 1 21 1 | |

| Unit Cell Lengths (a, b, c) | 39.530 Å, 63.140 Å, 55.530 Å | |

| Unit Cell Angles (α, β, γ) | 90.00°, 110.44°, 90.00° | |

| R-value work | 0.157 | |

| R-value free | 0.191 |

Iron Coordination Geometry

While the primary publication for the 2WHY crystal structure does not explicitly report the individual Fe-O bond lengths and angles for the bound ferric-bacillibactin, data from the closely related structure of ferric-enterobactin bound to the same FeuA protein (PDB ID: 2XUZ) provides valuable insight into the coordination environment. It is important to note that these values are for ferric-enterobactin and are presented here as a close approximation.

| Bond | Length (Å) | Angle | Degrees (°) | Reference |

| Fe-O (ortho) | ~2.03-2.04 | O-Fe-O (cis) | ~81-85 | |

| Fe-O (meta) | ~1.97-2.02 | O-Fe-O (trans) | ~165-170 |

The coordination geometry of the iron center in these triscatecholate siderophores is a distorted octahedron, with the twist angle being a key parameter to describe the degree of distortion from a perfect octahedron (60°) towards a trigonal prism (0°).

Experimental Protocols for Structural Elucidation

The structural determination of the ferric-bacillibactin complex involves a multi-step process encompassing production and purification of the components, complex formation, and analysis by various biophysical techniques.

Production and Purification of this compound

-

Cultivation of Bacillus subtilis : Inoculate a suitable iron-deficient medium (e.g., a modified succinic acid medium) with a high-siderophore-producing strain of Bacillus subtilis. Incubate for 48-72 hours with shaking to promote aeration and siderophore production.

-

Extraction : Centrifuge the culture to remove bacterial cells. The supernatant, containing the secreted this compound, is then acidified and extracted with an organic solvent such as ethyl acetate.

-

Purification : The crude extract is concentrated and purified by chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is commonly employed. Fractions are monitored for the presence of this compound using a CAS (Chrome Azurol S) assay or by UV-Vis spectrophotometry, detecting the characteristic absorbance of the catecholate moiety.

Expression and Purification of the FeuA Binding Protein

-

Gene Cloning and Expression Vector : The feuA gene is amplified from B. subtilis genomic DNA and cloned into a suitable expression vector, often with a polyhistidine tag to facilitate purification.

-

Heterologous Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in a rich medium (e.g., LB broth) to a desired optical density, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Cell Lysis and Solubilization : The cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication or high-pressure homogenization.

-

Purification : The soluble fraction containing the His-tagged FeuA is purified by immobilized metal affinity chromatography (IMAC) using a Ni-NTA or cobalt resin. Further purification to homogeneity can be achieved by size-exclusion chromatography.

Crystallization of the FeuA-Ferric-Bacillibactin Complex

-

Complex Formation : Purified FeuA is incubated with a molar excess of purified this compound and a source of ferric iron (e.g., ferric chloride) to allow for the formation of the stable ternary complex.

-

Crystallization Screening : The complex is concentrated and subjected to high-throughput crystallization screening using various commercially available screens that vary precipitant (e.g., PEG 600), buffer pH, and salts.

-

Optimization and Crystal Growth : Conditions that yield initial microcrystals are optimized by varying the concentrations of the protein complex and precipitants to obtain diffraction-quality single crystals. For the 2WHY structure, crystals were grown from 30% (v/v) PEG 600 and 100 mM phosphate-citrate at pH 5.2.

-

X-ray Diffraction Data Collection : The crystals are cryo-protected (e.g., with glycerol) and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

Mass Spectrometry Analysis

-

Sample Preparation : The purified this compound is mixed with a solution of ferric chloride to form the complex.

-

ESI-MS/MS Analysis : The ferric-bacillibactin complex is analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). The fragmentation pattern of the [M-H]⁻ pseudomolecular ion is analyzed to confirm the structure.

The fragmentation of this compound typically involves the cleavage of the ester and amide bonds of the macrocyclic backbone.

| Precursor Ion (m/z) | Fragmentation Products (m/z) | Interpretation | Reference |

| 881 ([M-H]⁻ of this compound) | Various | Cleavage of the trilactone and amide bonds |

NMR Spectroscopy of the Ferric-Bacillibactin Complex

The structural analysis of the ferric-bacillibactin complex by Nuclear Magnetic Resonance (NMR) spectroscopy is challenging due to the paramagnetic nature of the high-spin Fe³⁺ ion. The unpaired electrons of the iron cause significant broadening and shifting of the NMR signals of nearby protons, often rendering the spectra uninterpretable by standard techniques.

Specialized NMR techniques and strategies are required for paramagnetic molecules:

-

Use of a Diamagnetic Analogue : Replacing Fe³⁺ with a diamagnetic metal ion of similar size and coordination preference, such as Ga³⁺ or Al³⁺, allows for the acquisition of sharp NMR spectra. The structure of the diamagnetic analogue is then used as a model for the paramagnetic complex.

-

Advanced NMR Pulse Sequences : Techniques that can mitigate the effects of rapid relaxation are sometimes employed.

-

Computational Modeling : Density Functional Theory (DFT) calculations can be used to predict the NMR spectra of paramagnetic complexes, which can then be compared to experimental data.

To date, a detailed NMR spectrum of the ferric-bacillibactin complex has not been published in the literature, likely due to these technical challenges.

Visualizing the Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound is carried out by a non-ribosomal peptide synthetase (NRPS) machinery encoded by the dhb gene cluster.

Iron Uptake and Release

The ferric-bacillibactin complex is recognized and transported into the bacterial cell via the FeuABC transporter system. Inside the cell, iron is released through the hydrolysis of the siderophore backbone by the BesA esterase.

Experimental Workflow for Structural Elucidation

The overall workflow for determining the structure of the ferric-bacillibactin complex is a systematic process involving multiple stages.

Conclusion

The structural elucidation of the ferric-bacillibactin complex provides a detailed snapshot of a crucial molecular interaction for bacterial survival. The high-resolution crystal structure of the complex bound to its receptor, FeuA, reveals the key features of molecular recognition and the stereospecificity of the interaction. While techniques like mass spectrometry confirm the identity and connectivity of the siderophore, NMR studies remain challenging due to the paramagnetic nature of the iron center. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate this system or to target it for the development of novel therapeutics. By understanding the intricate details of how bacteria acquire iron, we can devise more effective strategies to combat pathogenic species that rely on this essential nutrient.

References

Early Investigations into Bacillibactin's Function as a Siderophore: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research into bacillibactin, the primary siderophore produced by Bacillus subtilis and other members of the Bacillus genus. We will explore its biosynthesis, regulation, iron-binding properties, and the experimental methodologies used in its early characterization.

Quantitative Analysis of this compound

Early studies focused on quantifying the production of this compound and its remarkable affinity for ferric iron (Fe³⁺). This high affinity is crucial for scavenging iron from the environment, a critical function for bacterial survival and pathogenesis.[1][2]

Production Levels

This compound synthesis is triggered by low-iron conditions.[1] Quantitative measurements from various B. subtilis strains have established typical production yields in specific media, as detailed in Table 1.

| Strain | Medium | This compound Yield | Reference |

| B. subtilis LSBS2 | Succinic Acid Medium | 296 mg/L | [1][3] |

| B. subtilis (LSBS2) | Liquid Medium | 20 mg/L |

Iron-Binding Affinity

The defining characteristic of a siderophore is its affinity for iron. This compound, a triscatecholate siderophore, is noted for having one of the highest affinities for Fe³⁺ among natural siderophores. Early thermodynamic studies employed spectrophotometric and potentiometric titrations to determine its stability constant.

| Parameter | Value | Method | Reference |

| pKₐ of Ferric this compound (FeBB) | 5.3 | Spectrophotometric Titration |

The addition of a glycine to the catechol chelating arms in this compound results in a slight destabilization of the ferric complex when compared to enterobactin, a similar siderophore from Gram-negative bacteria.

Biosynthesis and Regulation

This compound is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) mechanism, encoded by the dhb (dihydroxybenzoate) operon.

Biosynthetic Pathway

The synthesis involves the condensation of three 2,3-dihydroxybenzoate (DHB)-Glycine-Threonine units, which are then cyclized to form the final molecule. The core genes in the operon are dhbA, dhbC, dhbE, dhbB, and dhbF.

Caption: this compound non-ribosomal peptide synthesis (NRPS) pathway.

Genetic Regulation

The expression of the dhb operon is tightly controlled by iron availability. The primary regulator is the Ferric Uptake Repressor (Fur). In iron-replete conditions, Fur binds to a specific DNA sequence (the "Fur box") in the promoter region of the dhb operon, blocking transcription. When intracellular iron levels are low, Fur is inactivated, allowing for the transcription of the biosynthetic genes. Studies have shown that transcription of the dhbC gene is completely abrogated in the presence of iron, indicating a stringent regulatory mechanism.

Caption: Iron-dependent regulation of the dhb operon by the Fur protein.

Iron Transport Mechanism

Once this compound chelates ferric iron in the extracellular space, the resulting Fe³⁺-bacillibactin complex is recognized and transported into the bacterial cell. This process is mediated by a dedicated ATP-binding cassette (ABC) transporter system. Early studies identified the FeuABC transporter as a key component of this uptake machinery.

Caption: Workflow for Fe³⁺-bacillibactin uptake into B. subtilis.

Key Experimental Protocols

The characterization of this compound relied on a set of robust biochemical and analytical techniques.

Siderophore Detection and Quantification: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It operates on the principle of competition for iron between the siderophore and the strong chelator CAS.

Methodology:

-

Reagent Preparation: A ternary complex of CAS, iron (FeCl₃), and a detergent like hexadecyltrimethylammonium bromide (HDTMA) is prepared, resulting in a blue-colored solution.

-

Assay: The bacterial culture supernatant, containing the secreted siderophore, is mixed with the CAS reagent.

-

Detection: If siderophores are present, they will remove the iron from the CAS complex. This causes a color change from blue to orange/yellow.

-

Quantification: The change in absorbance is measured spectrophotometrically (typically at 630 nm) and can be compared to a standard curve to quantify the amount of siderophore produced.

Confirmation of Catecholate Nature: Arnow's Assay

This assay specifically detects the 2,3-dihydroxybenzoyl groups characteristic of catecholate siderophores like this compound.

Methodology:

-

Sample Preparation: 0.5 mL of culture supernatant is used.

-

Reagent Addition: The following are added sequentially: 0.5 mL of 0.5 M HCl, 0.5 mL of nitrite-molybdate reagent (10g sodium nitrite and 10g sodium molybdate in 100 mL water), and 0.5 mL of 1 M NaOH.

-

Detection: The formation of a red-colored solution confirms the presence of catechol-type compounds.

Purification and Identification: High-Performance Liquid Chromatography (HPLC)

HPLC was a critical tool for purifying this compound from culture supernatants for structural and functional analysis.

Methodology:

-

Sample Preparation: Culture supernatant is first clarified by centrifugation and filtration.

-

Chromatography: The clarified supernatant is subjected to reverse-phase HPLC (RP-HPLC).

-

Detection: Elution of compounds is monitored using a UV-Vis detector. This compound typically shows a clear peak at a characteristic retention time (e.g., ~19.7 minutes) and absorbance wavelength (e.g., 315 nm).

-

Confirmation: The purified fraction corresponding to the this compound peak can be further analyzed by techniques like NMR for structural confirmation.

Caption: General experimental workflow for this compound characterization.

Conclusion

Early investigations into this compound firmly established its role as a high-affinity catecholate siderophore essential for iron acquisition in Bacillus subtilis. Researchers successfully quantified its production, determined its iron-binding constants, elucidated its biosynthetic and regulatory pathways, and identified the primary transport system responsible for its uptake. The experimental protocols developed during this period, such as the widespread use of the CAS assay, laid the groundwork for future studies on siderophore biology and its potential as a target for novel antimicrobial strategies.

References

Bacillibactin's Ecological Role in Microbial Communities: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the ecological significance of bacillibactin, a siderophore produced by various Bacillus species. It delves into its role in iron acquisition, microbial competition, and biofilm formation, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a catechol-based siderophore produced by members of the genus Bacillus, including Bacillus subtilis and Bacillus anthracis.[1] Its primary function is to chelate ferric iron (Fe³⁺) from the environment, a crucial process for bacterial survival as iron is often a limiting nutrient.[2] Beyond its role in iron acquisition, this compound is a key player in shaping microbial community dynamics through its involvement in interspecies competition and cooperation, as well as in the formation of robust biofilms. The biosynthesis of this compound is orchestrated by the dhb (dihydroxybenzoate) operon, which is tightly regulated by the availability of iron.[1][3][4]

This compound Biosynthesis and Transport

The synthesis of this compound is a complex process mediated by a non-ribosomal peptide synthetase (NRPS) system encoded by the dhb operon, which consists of the genes dhbA, dhbC, dhbE, dhbB, and dhbF. The expression of this operon is negatively regulated by the Ferric Uptake Regulator (Fur) protein, which binds to the promoter region in the presence of iron, thereby repressing transcription.

Caption: this compound biosynthesis, regulation, and transport pathway.

Once synthesized, this compound is secreted into the extracellular environment to scavenge for ferric iron. The resulting ferri-bacillibactin complex is then recognized and transported back into the bacterial cell via an ABC (ATP-binding cassette) transporter system, primarily the FeuABC transporter.

Ecological Roles of this compound

Iron Acquisition

The foremost ecological role of this compound is to secure iron for the producing organism. In iron-limited environments, the production of this high-affinity siderophore provides a significant competitive advantage, enabling Bacillus species to thrive where other microorganisms might struggle. The stability constant of the ferric-bacillibactin complex is remarkably high, ensuring efficient iron sequestration.

Interspecies Competition and Cooperation

This compound plays a dual role in mediating interactions between different microbial species.

-

Antagonism: By sequestering the available iron, this compound can inhibit the growth of competing microorganisms that lack the specific receptors to utilize the ferri-bacillibactin complex. This "iron competition" is a powerful mechanism for niche exclusion. For instance, Bacillus subtilis can restrict the colony spreading of Pseudomonas marginalis in an iron-dependent manner through the action of this compound. In some cases, this compound has been shown to have direct antibiotic activity, even in iron-replete conditions.

-

Cooperation (Siderophore Piracy): Conversely, some bacteria have evolved to recognize and utilize siderophores produced by other species, a phenomenon known as "siderophore piracy" or "xenosiderophore utilization." This allows these "cheaters" to benefit from the metabolic cost incurred by the siderophore producers. A notable example is the pathogenic bacterium Vibrio alginolyticus, which can experience a significant growth advantage by pirating this compound produced by the probiotic Bacillus velezensis.

Caption: this compound-mediated microbial interactions for iron.

Biofilm Formation

Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses. Iron availability is a key factor influencing biofilm development in Bacillus subtilis. This compound production is intricately linked to biofilm formation, as the siderophore is required for proper iron homeostasis within the biofilm matrix. The biofilm can act as a reservoir for iron, and this compound is essential for the efficient acquisition and utilization of this stored iron.

Quantitative Data on this compound's Ecological Impact

The following tables summarize key quantitative data related to the function and impact of this compound.

Table 1: Physicochemical and Production Properties of this compound

| Parameter | Value | Reference |

| Ferric-Bacillibactin Stability Constant (Kf) | 1047.6 | |

| This compound Production by B. subtilis LSBS2 | 296 mg/L | |

| This compound Production by B. subtilis (generic) | 20 mg/L |

Table 2: Impact of this compound on Microbial Growth

| Interacting Species | Effect of this compound | Quantitative Measure | Reference |

| Vibrio alginolyticus | Growth Enhancement (Piracy) | 3.4-fold increase in growth | |

| Pseudomonas aeruginosa | Growth Inhibition | 100% inhibition by B. velezensis supernatant | |

| Pseudomonas marginalis | Inhibition of Colony Spreading | - | |

| Ralstonia solanacearum | Growth Inhibition | MIC of 31.25 µg/mL | |

| Pectobacterium carotovorum | Growth Inhibition | MIC of 31.25 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ecological roles of this compound.

Siderophore Production Assessment: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.

Principle: Siderophores chelate iron from the blue-colored Fe-CAS-HDTMA complex, causing a color change to orange/yellow.

Protocol for CAS Agar Plates (Qualitative/Semi-quantitative):

-

Preparation of CAS-Blue Agar:

-

Prepare the desired nutrient agar medium (e.g., LB agar) and autoclave. Allow to cool to approximately 50°C.

-

Separately, prepare the CAS assay solution by mixing solutions of CAS, HDTMA, and FeCl₃ as described by Schwyn and Neilands (1987).

-

Aseptically add the CAS assay solution to the molten agar at a 1:9 ratio (e.g., 100 mL CAS solution to 900 mL agar).

-

Pour the CAS agar into sterile petri dishes and allow to solidify.

-

-

Inoculation and Incubation:

-

Spot 10 µL of a liquid culture of the test bacterium onto the center of the CAS agar plate.

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 28-37°C) for 24-72 hours.

-

-

Observation and Quantification:

-

Observe the plates for the formation of a yellow-orange halo around the bacterial colony, indicating siderophore production.

-

The Siderophore Production Index (SPI) can be calculated as: SPI = (diameter of halo - diameter of colony) / diameter of colony.

-

Biofilm Formation Assay: Crystal Violet Staining

This method quantifies the total biofilm biomass.

Principle: Crystal violet stains the cells and extracellular matrix of the biofilm, and the amount of bound dye is proportional to the biofilm biomass.

Protocol:

-

Biofilm Growth:

-

Grow bacterial cultures overnight in a suitable medium (e.g., LB broth).

-

Dilute the overnight cultures to a standardized OD₆₀₀ (e.g., 0.1) in a biofilm-promoting medium such as MSgg (Minimal Salts Glutamate Glycerol) with varying concentrations of iron.

-

Dispense 100-200 µL of the diluted cultures into the wells of a 96-well microtiter plate. Include media-only wells as negative controls.

-

Incubate the plate under static conditions at an appropriate temperature (e.g., 30°C or 37°C) for 24-72 hours.

-

-

Staining and Quantification:

-

Carefully remove the planktonic cells by gently decanting the medium.

-

Wash the wells twice with sterile distilled water or PBS to remove any remaining non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

-

Dry the plate overnight.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well and incubate for 10-15 minutes.

-

Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a plate reader.

-

Gene Expression Analysis: qRT-PCR of the dhb Operon

This protocol outlines the steps for quantifying the expression levels of this compound biosynthetic genes.

Principle: Reverse transcription-quantitative polymerase chain reaction (qRT-PCR) measures the amount of a specific mRNA transcript, providing a measure of gene expression.

Protocol:

-

RNA Extraction:

-

Grow bacterial cultures under iron-replete and iron-depleted conditions.

-

Harvest the cells during the exponential growth phase.

-

Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

qPCR:

-

Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

-

Design primers specific to the target genes within the dhb operon (e.g., dhbC or dhbF) and a reference (housekeeping) gene (e.g., gyrA).

-

Set up the qPCR reaction with cDNA, primers, and qPCR master mix.

-

Run the qPCR program with appropriate cycling conditions.

-

-

Data Analysis:

-

Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression between the iron-depleted and iron-replete conditions, normalized to the reference gene.

-

Visualizing Experimental and Logical Workflows

Caption: A generalized experimental workflow for studying siderophores.

Conclusion and Future Directions

This compound is a multifaceted molecule with a profound impact on the ecology of microbial communities. Its roles in iron acquisition, interspecies interactions, and biofilm formation highlight its importance for the fitness and survival of Bacillus species. Understanding the intricate mechanisms of this compound production, regulation, and its various ecological functions opens up avenues for novel applications in agriculture (as biocontrol agents), medicine (as a target for antimicrobial drug development), and biotechnology. Future research should continue to explore the diversity of this compound-mediated interactions in different environments and the potential for harnessing this powerful siderophore for beneficial purposes.

References

- 1. inis.iaea.org [inis.iaea.org]

- 2. Iron Acquisition in Bacillus cereus: The Roles of IlsA and this compound in Exogenous Ferritin Iron Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dhb Operon of Bacillus subtilisEncodes the Biosynthetic Template for the Catecholic Siderophore 2,3-Dihydroxybenzoate-Glycine-Threonine Trimeric Ester this compound* | Semantic Scholar [semanticscholar.org]

- 4. The dhb operon of Bacillus subtilis encodes the biosynthetic template for the catecholic siderophore 2,3-dihydroxybenzoate-glycine-threonine trimeric ester this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Bacillibactin Extraction from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the high-yield extraction and purification of Bacillibactin, a catecholate-type siderophore, from bacterial cultures, primarily Bacillus subtilis. This compound is of significant interest due to its high affinity for ferric iron, making it a potential therapeutic agent for iron overload disorders and a biocontrol agent in agriculture.[1] This protocol consolidates best practices from established methodologies to ensure reproducibility and high yields.

Overview of this compound Production and Extraction

This compound is a secondary metabolite produced by various Bacillus species, most notably Bacillus subtilis, under iron-limiting conditions.[1][2] The production is tightly regulated, and its extraction requires a multi-step process involving cultivation, extraction, and purification. The workflow is designed to maximize the recovery of pure this compound for downstream applications.

Experimental Workflow Diagram

Caption: Workflow for this compound extraction and purification.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the high-yield production and extraction of this compound.

| Parameter | Value | Reference Strain/Condition |

| Culture Conditions | ||

| Incubation Time | 24 - 72 hours | Bacillus subtilis, Bacillus amyloliquefaciens[1][3] |

| Incubation Temperature | 28 - 37 °C | Bacillus subtilis |

| pH of Culture Medium | 7.0 | Optimal for production |

| Extraction & Purification | ||

| Centrifugation Speed | 9,370 - 10,000 rpm | To separate cells from supernatant |

| Supernatant Acidification | pH 6.0 | With 12 N HCl |

| HPLC Column | C18 Reverse-Phase | For purification |

| Yield | ||

| Siderophore Production | 296 mg/L | In succinic acid medium |

Detailed Experimental Protocol

This protocol is divided into three main stages: bacterial cultivation, this compound extraction, and purification.

Stage 1: Bacterial Cultivation for Siderophore Production

Materials:

-

Bacillus subtilis strain

-

Iron-deficient medium (e.g., Succinate Medium or RAM-2)

-

Shaking incubator

-

Spectrophotometer

Protocol:

-

Prepare the iron-deficient medium of choice. For example, Succinate Medium.

-

Inoculate a single colony of Bacillus subtilis into a starter culture of the chosen medium and incubate overnight at 28-37°C with shaking.

-

Use the starter culture to inoculate the main production culture (e.g., 2 L of medium in a 5 L flask) to an initial OD600 of approximately 0.1.

-

Incubate the production culture at 28-37°C with vigorous shaking (e.g., 200 rpm) for 24-48 hours. Iron limitation will induce the production of this compound.

-

Monitor siderophore production qualitatively and quantitatively using the Chrome Azurol S (CAS) assay. A color change from blue to orange/yellow indicates siderophore presence.

Stage 2: Extraction of Crude this compound

Materials:

-

High-speed centrifuge

-

12 N HCl

-

Ethyl acetate or Amberlite XAD-400/Diaion HP-20 resin

-

Rotary evaporator

Protocol:

-

Harvest the bacterial culture by centrifugation at 9,370-10,000 rpm for 15 minutes to pellet the cells.

-

Carefully decant and collect the cell-free supernatant.

-

Adjust the pH of the supernatant to 6.0 using 12 N HCl. This step protonates the this compound, making it less soluble in water and more amenable to extraction.

-

Method A: Solvent Extraction

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant.

-

Shake vigorously for 10-15 minutes and allow the phases to separate.

-

Collect the organic (ethyl acetate) phase. Repeat the extraction two more times to maximize recovery.

-

Pool the organic phases.

-

-

Method B: Resin Adsorption

-

Pass the acidified supernatant through a column packed with Amberlite XAD-400 or Diaion HP-20 resin.

-

Wash the column with distilled water to remove unbound compounds.

-

Elute the bound this compound with methanol or acetone.

-

-

Concentrate the crude extract (either the pooled organic phase or the resin eluate) using a rotary evaporator at 50°C to remove the solvent. The result is a dried or highly concentrated crude this compound extract.

Stage 3: Purification of this compound by HPLC

Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (optional, for mobile phase modification)

-

Fraction collector

Protocol:

-

Reconstitute the dried crude extract in a small volume of the HPLC mobile phase (e.g., a mixture of methanol and water).

-

Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.

-

Set up the HPLC system with a C18 reverse-phase column. A common mobile phase is a gradient of methanol in water.

-

Inject the filtered sample onto the HPLC column.

-

Monitor the elution profile at a wavelength of 315 nm, where this compound has a characteristic absorbance.

-

Collect the fractions corresponding to the this compound peak. The retention time will vary depending on the specific HPLC conditions but has been reported to be around 19.72 minutes under certain conditions.

-

Combine the fractions containing pure this compound and concentrate them, if necessary.

-

Confirm the purity and identity of the isolated this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization and Validation

-

Arnow's Test: To confirm the catecholate nature of the extracted siderophore, perform Arnow's test on the purified fraction. A positive result is indicated by the formation of an orange-red color.

-

NMR and MS: For structural elucidation and confirmation, 1H and 13C NMR spectroscopy, along with high-resolution mass spectrometry, should be performed. The data should be compared with published spectra for this compound.

This detailed protocol provides a robust framework for obtaining high yields of pure this compound from bacterial cultures. The specific parameters may require minor optimization depending on the bacterial strain and available equipment.

References

Purifying Bacillibactin for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Bacillibactin, a catecholate siderophore produced by various Bacillus species. The methods outlined below are designed to yield high-purity this compound suitable for a range of in vitro assays, which are critical in drug development and microbiological research.

Introduction

This compound is a secondary metabolite produced by bacteria, including Bacillus subtilis and Bacillus anthracis, to scavenge ferric iron (Fe³⁺) from the environment.[1] Its potent iron-chelating properties and role in bacterial survival make it a subject of interest for studying microbial iron acquisition, developing novel antimicrobial agents, and understanding host-pathogen interactions. Obtaining pure this compound is essential for accurate and reproducible in vitro studies. This guide details established methods for its purification, primarily involving solid-phase extraction and high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The yield and purity of this compound can vary depending on the producing strain, culture conditions, and the purification method employed. The following table summarizes quantitative data from published literature to provide an expectation of recovery and purity.

| Purification Step | Matrix | Recovery/Yield | Purity | Reference |

| Crude Siderophore Production | Bacillus subtilis LSBS2 in Succinic Acid Medium | 296 mg/L | Not Applicable | [2][3] |

| Amberlite XAD-400 Resin Purification | Concentrated Supernatant | 200 mg/L (CAS-positive filtrate) | Partially Purified | [4] |

| Sep-Pak C18 Column | Concentrated Supernatant | 20 mg/L (water-wash) | Partially Purified | [4] |

| Two-Stage Reverse-Phase HPLC | Ethyl Acetate Extract of Culture Supernatant | Not explicitly quantified, but sufficient for NMR analysis | >95% (Higher than commercial standard) |

Signaling Pathways and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate the biosynthesis and transport pathway of this compound and a general experimental workflow for its purification.

References

Application of Chrome Azurol S (CAS) Assay for Bacillibactin Detection and Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillibactin is a catecholate-based siderophore produced by various Bacillus species, including Bacillus subtilis and Bacillus anthracis, to scavenge ferric iron (Fe³⁺) from the environment.[1] Its high affinity for iron makes it a crucial molecule for bacterial survival and virulence, and consequently, a potential target for antimicrobial drug development. The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[2] This application note provides detailed protocols for the use of the CAS assay in the detection and quantification of this compound, summarizes quantitative data, and illustrates relevant biological and experimental pathways.

The CAS assay is based on the principle of competition for iron. In the assay reagent, the dye Chrome Azurol S is complexed with Fe³⁺ and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex.[2][3] When a sample containing a siderophore like this compound is introduced, the siderophore, having a higher affinity for iron, sequesters the Fe³⁺ from the dye complex. This results in the release of the free CAS dye, causing a color change from blue to orange/yellow, which can be observed qualitatively on an agar plate or measured spectrophotometrically for quantification.[2]

Data Presentation

The quantification of this compound production can vary significantly depending on the bacterial strain, culture conditions, and the specific quantification method employed. The following table summarizes representative quantitative data for this compound and total siderophore production from different Bacillus species.

| Bacillus Species | Strain | Culture Conditions | Method | This compound/Siderophore Concentration | Reference |

| Bacillus subtilis | LSBS2 | Succinate medium, 28 ± 2 °C, 48 h | CAS liquid assay | 296 mg/L | |

| Bacillus anthracis | USAMRIID | Low-iron CTM medium, stationary phase | Not specified | ~10 µM (at 37°C) | |

| Bacillus anthracis | USAMRIID | Low-iron CTM medium, stationary phase | Not specified | ~20 µM (at 23°C) | |

| Bacillus amyloliquefaciens | MBI600 | Chemically defined low-iron medium (CDLIM) with 0 µM added Fe³⁺ | CAS liquid assay | ~80 SU% | |

| Bacillus amyloliquefaciens | MBI600 | CDLIM with 18.4 µM added Fe³⁺ | CAS liquid assay | ~75 SU% | |

| Bacillus amyloliquefaciens | MBI600 | CDLIM with 370 µM added Fe³⁺ | CAS liquid assay | No significant production |

Note: Concentrations are reported in different units (mg/L, µM, and Siderophore Units as a percentage - SU%) and are normalized differently across studies, reflecting the variety of methodologies in the field. Direct comparisons should be made with caution.

Experimental Protocols

Qualitative Detection of this compound using CAS Agar Plates

This protocol is adapted from the method described by Schwyn and Neilands (1987) and is used for the visual detection of siderophore production.

a. Preparation of CAS Agar

-

Blue Dye Solution:

-

Solution 1: Dissolve 0.06 g of Chrome Azurol S in 50 ml of deionized water.

-

Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

-

Solution 3: Dissolve 0.073 g of HDTMA in 40 ml of deionized water.

-

Slowly mix Solution 1 with Solution 2, then slowly add this mixture to Solution 3 while stirring. The resulting solution will be dark blue. Autoclave and store in a dark, cool place.

-

-

CAS Agar Medium:

-

Prepare a suitable growth medium for Bacillus spp. (e.g., Luria-Bertani agar or a minimal medium). Autoclave and cool to approximately 50°C.

-

Aseptically add the sterile Blue Dye Solution to the cooled agar medium at a ratio of 1:9 (e.g., 100 ml of Blue Dye Solution to 900 ml of agar medium).

-

Mix gently to ensure homogeneity without introducing air bubbles.

-

Pour the CAS agar into sterile petri dishes and allow them to solidify.

-

b. Inoculation and Incubation

-

Inoculate the center of the CAS agar plates with a single colony or a small aliquot of a liquid culture of the Bacillus strain to be tested.

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 30-37°C) for 24-72 hours.

-

Observe the plates for the formation of a color change from blue to orange or yellow around the bacterial colonies, which indicates siderophore production.

Quantitative Analysis of this compound using Liquid CAS Assay

This protocol allows for the spectrophotometric quantification of siderophore production in liquid cultures.

a. Preparation of Liquid CAS Assay Solution

The preparation of the Blue Dye Solution is the same as for the CAS agar. This solution serves as the CAS assay solution.

b. Assay Procedure

-

Grow the Bacillus strain in a suitable iron-limited liquid medium to induce siderophore production.

-

Centrifuge the culture to pellet the bacterial cells and collect the cell-free supernatant.

-

In a microplate well or a cuvette, mix the cell-free supernatant with the CAS assay solution. A common ratio is 1:1 (e.g., 100 µl of supernatant and 100 µl of CAS assay solution).

-

As a reference (Ar), mix sterile iron-limited medium with the CAS assay solution in the same ratio.

-

Incubate the mixture at room temperature for a specified period (e.g., 20 minutes to a few hours) to allow for the color change to stabilize.

-

Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a spectrophotometer or a microplate reader.

-

The quantity of siderophore is often expressed as a percentage of siderophore units (SU), calculated using the following formula:

% Siderophore Units (SU) = [(Ar - As) / Ar] x 100

Where:

-

Ar = Absorbance of the reference (medium + CAS solution)

-

As = Absorbance of the sample (supernatant + CAS solution)

-

Visualizations

This compound Biosynthesis Pathway

Caption: Biosynthetic pathway of this compound from chorismate.

Regulation of this compound Synthesis

Caption: Regulation of the dhb operon by the Fur protein.

CAS Assay Experimental Workflow

Caption: Workflow for qualitative and quantitative CAS assays.

References

Application Note: A High-Throughput Bioassay for Measuring Bacillibactin's Iron Chelation Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction